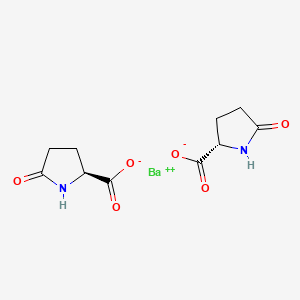![molecular formula C19H22F2N8O B15175306 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyridinediamine, fluoropyrimidine, imidazole, and morpholine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridinediamine Core: This step involves the synthesis of the pyridinediamine core through reactions such as nitration, reduction, and amination.
Introduction of Fluoropyrimidine: The fluoropyrimidine moiety is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of Imidazole and Morpholine Groups: These groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridinediamine moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and pyridinediamine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用机制
The mechanism of action of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
相似化合物的比较
Similar Compounds
2,6-Pyridinediamine Derivatives: Compounds with similar pyridinediamine cores but different substituents.
Fluoropyrimidine Compounds: Molecules containing the fluoropyrimidine moiety.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
属性
分子式 |
C19H22F2N8O |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
3-fluoro-6-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-2-N-(1-methylimidazol-4-yl)-4-morpholin-4-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C19H22F2N8O/c1-12(18-22-8-13(20)9-23-18)25-15-7-14(29-3-5-30-6-4-29)17(21)19(26-15)27-16-10-28(2)11-24-16/h7-12H,3-6H2,1-2H3,(H2,25,26,27) |
InChI 键 |
CRRNCMDNQBZLRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC(=C(C(=C2)N3CCOCC3)F)NC4=CN(C=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)



